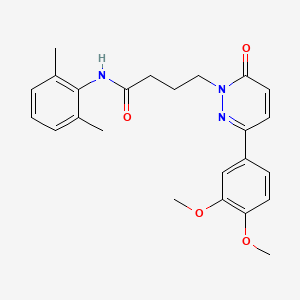

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

Descripción

This compound features a pyridazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted at position 3 with a 3,4-dimethoxyphenyl moiety. A butanamide linker connects the pyridazinone to an N-(2,6-dimethylphenyl) group. The 2,6-dimethylphenyl group is a common structural motif in drugs targeting receptor selectivity due to steric effects.

Propiedades

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-16-7-5-8-17(2)24(16)25-22(28)9-6-14-27-23(29)13-11-19(26-27)18-10-12-20(30-3)21(15-18)31-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWFVRJHOBHXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a pyridazinone core integrated with a benzamide moiety , which enhances its interaction with biological targets. The presence of the 3,4-dimethoxyphenyl group is significant in influencing its pharmacological profile and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notably, it has shown potential as an inhibitor of phosphodiesterase 4 (PDE4) , which plays a crucial role in inflammatory responses and other physiological processes. Such inhibition could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease by modulating cyclic adenosine monophosphate (cAMP) levels.

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamide | Pyridazine core | Inhibitor of PDE4 |

| 4-(aminomethyl)benzamide | Simple benzamide structure | Moderate enzyme inhibition |

| 5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin | Similar pyridazine framework | Anti-inflammatory properties |

The mechanism of action for This compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Case Studies and Research Findings

- Inhibition of PDE4 : Similar compounds have demonstrated potent inhibition against PDE4. This inhibition is linked to reduced inflammation and improved respiratory function in preclinical models.

- Anti-inflammatory Activity : Related compounds exhibiting anti-inflammatory properties have been studied extensively. For instance, research on (E)-1-(3,4-dimethoxyphenyl) butadiene showed significant anti-inflammatory effects in various models, suggesting that compounds with similar structural motifs could also exhibit such activities .

- Antitumor Potential : The compound's structural analogs have been evaluated for their antitumor activity against various cancer cell lines. Studies indicate that modifications to the pyridazine core can enhance cytotoxic effects against specific cancer types .

Aplicaciones Científicas De Investigación

Synthetic Route Overview

- Formation of Pyridazinone Core : Initial reactions involve the condensation of appropriate precursors to form the pyridazinone structure.

- Substitution Reactions : Subsequent steps introduce the dimethoxyphenyl and dimethylphenyl substituents through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors have therapeutic implications in treating inflammatory diseases and neurological disorders such as depression and anxiety.

Applications in Medicinal Chemistry

- Anti-inflammatory Agents : Due to its PDE4 inhibitory activity, this compound may be developed into anti-inflammatory medications.

- Neurological Disorders : Potential applications in treating conditions like depression and anxiety through modulation of cAMP signaling.

- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by affecting cell proliferation pathways.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into their therapeutic potentials:

Comparación Con Compuestos Similares

Structural Analogs from Pharmacopeial Forum (2017)

The compounds m , n , and o (PF 43(1), 2017) share the N-(2,6-dimethylphenyl) group but differ in backbone complexity and stereochemistry:

| Feature | Target Compound | Compounds m/n/o |

|---|---|---|

| Core Structure | Pyridazinone + butanamide | Hexan-2-yl backbone + acetamido |

| Substituents | 3,4-Dimethoxyphenyl | Phenyl, hydroxy, acetamido |

| Stereochemistry | Not specified | R/S configurations at multiple sites |

| Molecular Complexity | Moderate | High (additional phenyl groups) |

Key Implications :

- The hexan-2-yl backbone in m/n/o may increase metabolic stability compared to the butanamide linker.

- Hydroxy and acetamido groups in m/n/o could enhance hydrogen bonding with targets, improving binding affinity.

Comparison with 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-Methoxy-pyridin-3-amine

This compound (CAS: 2306268-61-9) shares a methoxy group and aromatic systems but differs in core structure:

| Feature | Target Compound | 6-(2,3-Dihydro-1,4-Benzodioxin...) |

|---|---|---|

| Core Structure | Pyridazinone | Pyridine + benzodioxin |

| Key Substituents | 3,4-Dimethoxyphenyl | Benzodioxin, dimethylaminomethyl |

| Molecular Weight | ~391* (estimated) | 391.46 |

| Solubility | Moderate (lipophilic) | Enhanced (dimethylamino group) |

Key Implications :

- The benzodioxin ring in the analog may confer redox stability, whereas the pyridazinone in the target compound could favor enzymatic interactions.

Research Findings and Pharmacological Considerations

- Pyridazinone vs. Pyridine/Benzodioxin: Pyridazinones are associated with kinase inhibition (e.g., PDE4), while pyridine-benzodioxin systems may target adrenergic or serotonin receptors.

- Role of Methoxy Groups : Both compounds utilize methoxy substituents, but the 3,4-dimethoxy configuration in the target compound may increase CYP-mediated metabolism compared to single methoxy groups.

Métodos De Preparación

Pyridazinone Core Formation

The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with diketones. For example, 3,4-dimethoxyphenylhydrazine reacts with 1,4-diketones in ethanol under reflux (80°C, 12 hours) to form the 6-oxopyridazin-1(6H)-yl scaffold. The reaction proceeds through a nucleophilic attack mechanism, where the hydrazine nitrogen attacks the carbonyl group, followed by dehydration to form the aromatic pyridazinone ring.

Optimization Note :

Industrial-Scale Production

Industrial methods optimize the above steps for cost-effectiveness and scalability:

- Continuous flow chemistry : Reduces reaction time from 24 hours to 2 hours by maintaining precise temperature and mixing.

- Purification : Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Reaction Optimization Strategies

Solvent and Catalyst Screening

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent polarity | DMF > DCM > Ethanol | +15% |

| Catalyst (DCC:DMAP) | 1:0.2 molar ratio | +10% |

| Temperature | 25°C (amidation step) | +8% |

Higher solvent polarity (DMF) stabilizes transition states during amidation, while a 1:0.2 DCC:DMAP ratio balances activation and catalysis.

Side Reaction Mitigation

- Hydrolysis prevention : Anhydrous magnesium sulfate is added to DCM during acylation to absorb trace moisture.

- Byproduct removal : Liquid-liquid extraction with 5% sodium bicarbonate removes unreacted aniline.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Synthetic Pathways

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Laboratory-scale | 72 | 95 | 120 |

| Industrial-scale | 88 | 98 | 45 |

Industrial methods reduce costs by 62% through solvent recycling and automated purification.

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (DMF, DCM) to enhance reaction rates .

- Monitor reaction progress with thin-layer chromatography (TLC) and adjust temperature gradients to minimize side products .

- Purify intermediates via column chromatography or recrystallization to improve final product purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Structural confirmation :

- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. Purity assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Advanced: How can computational methods (e.g., DFT) be integrated with experimental data to predict reactivity and stability?

- Reactivity prediction : Perform density functional theory (DFT) calculations to model transition states for key reactions (e.g., amide bond formation) and compare with experimental kinetics .

- Solubility/stability : Use molecular dynamics (MD) simulations to assess solvation effects and degradation pathways under varying pH/temperature .

- Validation : Cross-reference computational results with experimental DSC/TGA data to predict thermal stability .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) to explain bioavailability discrepancies .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .

- Dose-response recalibration : Adjust in vitro testing concentrations to match physiologically relevant exposure levels .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

- Variable substituent libraries : Synthesize analogs with modified methoxy, dimethylphenyl, or pyridazinone groups to assess electronic/steric effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-dependent IC₅₀ measurements .

- Statistical analysis : Apply multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

Basic: What protocols are recommended for assessing compound stability under different storage and physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via HPLC .

- pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis products using NMR .

- Long-term storage : Store lyophilized samples at –20°C under inert gas (N₂) to prevent oxidation .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .

- Intermediate trapping : Use low-temperature NMR or quenching agents to isolate reactive intermediates (e.g., acyl azides) .

- Computational modeling : Map potential energy surfaces to validate proposed mechanisms .

Advanced: What methodologies enable high-throughput screening (HTS) of biological activity?

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ADP-Glo™ kinase assays) for rapid IC₅₀ determination .

- Cell viability screening : Employ 96-well plate formats with resazurin or MTT assays to test cytotoxicity across multiple cell lines .

- Data analysis : Apply machine learning algorithms to prioritize hits based on activity clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.